molecular formula C9H8N4O2S B2982884 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 1146299-24-2

2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No. B2982884
CAS RN: 1146299-24-2
M. Wt: 236.25
InChI Key: RBUWLBYPDYPHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid” is a complex organic molecule that incorporates a tetrazole ring . Tetrazoles are nitrogen-rich heterocycles that have both electron-donating and electron-withdrawing properties . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .


Synthesis Analysis

The synthesis of tetrazole derivatives often involves the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides . The tetrazole ring allows facile attachment of a variety of groups to the carbon atom at the five position and substitution on nitrogen at the N1 and N3 positions . Over the past decades, many linked or bridged tetrazole derivatives have been developed through the rational combination of tetrazole and substituents such as NN–, –NH–, –C(O)–, –C–C–, and azole rings .


Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often confirmed by single-crystal X-ray diffraction . The solid-state structures of compounds are analyzed using IR, EA, DSC and multinuclear NMR spectroscopy (1H, 13C and 15N) .


Chemical Reactions Analysis

Tetrazoles have been found to exhibit a wide range of chemical reactions. For example, UV-laser irradiation at 245 nm of a 2-(1H-tetrazol-1-yl)thiophene isolated in an argon matrix led to photocleavage of the tetrazole ring, with elimination of N2 and formation of the corresponding thiophen-2-ylcarbodiimide .


Physical And Chemical Properties Analysis

Tetrazoles are known for their high density, which is advantageous for certain applications . For example, one compound exhibited a surprisingly high density of 1.91 g cm−3 at 100 K (1.86 g cm−3 at 298 K) . Its detonation velocity (9017 m s−1) is considerably superior to those of RDX (8795 m s−1), which suggests it is a competitive high-energy-density material .

Scientific Research Applications

Luminescent Materials

Research on stilbenecarboxylic acids, tetrazolylstilbenes, and dithienothiophene derivatives demonstrates their potential in forming luminescent materials. These compounds exhibit strong blue or blue–green photoluminescence in solution, although fluorescence in solid state is significantly quenched. Their ability to form non-covalent complexes with an imidazoline base, leading to flat, disk-like shapes with close molecular contacts, underscores their application in the development of luminescent supramolecular assemblies (Osterod et al., 2001).

Metal-Organic Frameworks (MOFs) for Sensing and Removal of Environmental Contaminants

Thiophene-based MOFs have been constructed using a new linear thiophene-functionalized dicarboxylic acid. These MOFs exhibit remarkable luminescent properties, making them efficient sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Furthermore, they show promise in the removal of pesticides, demonstrating their potential in environmental remediation applications (Zhao et al., 2017).

Antimicrobial Activities

A series of arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit notable effectiveness against various microbial strains, including methicillin-resistant Staphylococcus aureus. The promising antimicrobial properties of these derivatives highlight their potential in the development of new antibacterial agents (Kathiravan et al., 2017).

Future Directions

The exploration of new energetic derivatives based on the tetrazole ring continues as a key method in developing environmentally friendly materials . The physicochemical properties of linked-tetrazole derivatives can be easily altered by modifying the linking group . Therefore, it is of considerable value to expand the number of these for the construction of high energetic tetrazoles .

properties

IUPAC Name

2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-9(15)7-5-2-1-3-6(5)16-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUWLBYPDYPHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)N3C=NN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.